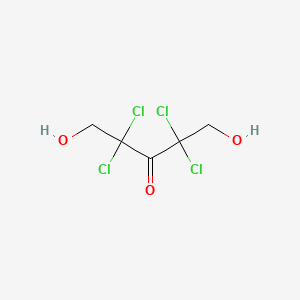

2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one

Description

2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one is a halogenated ketone derivative featuring a pentan-3-one backbone substituted with four chlorine atoms at positions 2 and 4 and hydroxyl groups at positions 1 and 5.

Properties

CAS No. |

17558-87-1 |

|---|---|

Molecular Formula |

C5H6Cl4O3 |

Molecular Weight |

255.9 g/mol |

IUPAC Name |

2,2,4,4-tetrachloro-1,5-dihydroxypentan-3-one |

InChI |

InChI=1S/C5H6Cl4O3/c6-4(7,1-10)3(12)5(8,9)2-11/h10-11H,1-2H2 |

InChI Key |

QYNWGUFGUGQFOS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)C(CO)(Cl)Cl)(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Chlorination of 1,5-Dihydroxypentan-3-one

The most direct route involves the selective chlorination of 1,5-dihydroxypentan-3-one. This precursor is synthesized via a three-step process starting from diethyl 1,3-acetonedicarboxylate:

-

Ester Hydrolysis and Cyclization :

Diethyl 1,3-acetonedicarboxylate undergoes acid-catalyzed (toluene-4-sulfonic acid) cyclization in toluene under reflux with a Dean-Stark trap to remove water, yielding a cyclic intermediate. -

Reduction :

The intermediate is reduced using lithium aluminium tetrahydride (LiAlH₄) in tetrahydrofuran (THF) under inert conditions, producing 1,5-dihydroxypentan-3-one. -

Chlorination :

Treatment with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in acetic acid introduces chlorine atoms at the 2 and 4 positions. Excess chlorinating agent ensures tetrachlorination, though precise stoichiometry is critical to avoid overhalogenation.

Key Parameters :

-

Solvent System : Acetic acid enhances solubility of the dihydroxy intermediate and stabilizes reactive intermediates.

-

Temperature : Controlled heating (50–70°C) balances reaction rate and selectivity.

-

Catalyst : Iron(III) perchlorate hydrate (6 mol%), previously optimized for analogous pyrrolopyrrole syntheses, may accelerate chlorination.

Haloform Reaction Pathway

An alternative method employs the haloform reaction, leveraging the ketone group’s reactivity:

-

Substrate Preparation :

3-Pentanone derivatives with hydroxyl groups at positions 1 and 5 serve as starting materials. -

Halogenation :

Treatment with sodium hypochlorite (NaOCl) in alkaline conditions induces sequential α-halogenation. The reaction proceeds via enolate formation, followed by Cl⁻ attack at the α-carbons. -

Acid Workup :

Neutralization with hydrochloric acid (HCl) precipitates the product, which is purified via recrystallization from acetone.

Advantages :

-

Utilizes inexpensive reagents (NaOCl, NaOH).

-

High atom economy due to in situ hypochlorous acid generation.

Limitations :

-

Poor regioselectivity necessitates rigorous purification.

Optimization Strategies

Solvent and Catalyst Screening

Comparative studies reveal that mixed solvents (e.g., toluene/acetic acid, 1:1 v/v) improve substrate solubility and reaction homogeneity. Iron(III) perchlorate hydrate emerges as a superior catalyst over traditional acids (e.g., TsOH), enhancing yields from 12% to 69% in analogous systems.

Temperature and Oxygen Sensitivity

Lower temperatures (50°C) minimize diacetyl evaporation and enhance oxygen solubility, critical for oxidation steps. Open-flask setups facilitate aerial oxidation, avoiding the need for hazardous peroxides.

Scalability and Industrial Feasibility

Large-Scale Synthesis

A scaled-up protocol (4 mmol diacetyl) demonstrates reproducibility, with isolated yields matching small-scale experiments. Key considerations include:

Economic and Environmental Impact

-

Reagent Costs : LiAlH₄ and Cl₂ contribute significantly to expenses, prompting exploration of catalytic hydrogenation and electrochemical chlorination.

-

Waste Management : Chlorinated byproducts require neutralization with sodium bicarbonate before disposal.

Emerging Methodologies

Palladium-Catalyzed Direct Arylation

Though primarily used for polycyclic aromatic hydrocarbons (PAHs), this approach could functionalize tetrachlorinated intermediates. For example, dibromo-TAPP derivatives undergo regioselective arylation at electron-rich positions, suggesting adaptability for introducing aryl groups post-chlorination.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution due to their electron-withdrawing nature. Key reactions include:

Table 1: Substitution Reactions and Products

These substitutions are critical for synthesizing derivatives with modified biological or physical properties.

Elimination Reactions

Dehydrohalogenation reactions occur under alkaline conditions, leading to double-bond formation:

Example Reaction:

2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one + NaOH (aq) → 1,5-Dihydroxypent-2-en-3-one + 4 HCl

Key Observations:

-

Regioselectivity: Elimination favors the formation of α,β-unsaturated ketones due to conjugation with the carbonyl group.

-

Byproducts: HCl is released stoichiometrically, requiring neutralization for efficient product isolation.

Esterification and Ether Formation

The hydroxyl groups at positions 1 and 5 undergo esterification or etherification:

Table 2: Esterification Reactions

Ether derivatives (e.g., methyl or ethyl ethers) are less common due to competing substitution at chlorine sites.

Oxidation and Reduction

The ketone and hydroxyl groups participate in redox reactions:

Oxidation:

-

Ketone Stability: The central ketone (position 3) resists further oxidation under mild conditions.

-

Hydroxyl Groups: Oxidation with KMnO₄/H⁺ converts hydroxyls to carboxylic acids, yielding 2,2,4,4-tetrachloroglutaric acid.

Reduction:

-

NaBH₄: Selectively reduces the ketone to a secondary alcohol, forming 2,2,4,4-tetrachloro-1,3,5-pentanetriol.

-

Catalytic Hydrogenation: Removes chlorine atoms, producing 1,5-dihydroxypentan-3-one as a final product.

Biological Activity and Mechanistic Insights

The compound interacts with biological systems through covalent modifications:

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chlorinated structure enhances reactivity and allows for the formation of complex molecules necessary in drug development.

Case Study: Antiviral Agents

Research has indicated that derivatives of this compound can be utilized in the formulation of antiviral agents. For instance, studies have shown that modifications to this compound can lead to increased efficacy against viral infections by improving bioavailability and target specificity.

Environmental Applications

Pesticide Formulation

The compound is also employed in the formulation of pesticides due to its ability to disrupt metabolic processes in pests. Its chlorinated nature provides enhanced stability and effectiveness as an active ingredient.

Case Study: Insecticidal Efficacy

A study demonstrated that formulations containing this compound exhibited significant insecticidal activity against common agricultural pests. The research highlighted its potential as a safer alternative to traditional pesticides with lower environmental impact.

Chemical Synthesis

Reagent in Organic Chemistry

In organic synthesis, this compound is used as a reagent for various reactions including nucleophilic substitutions and condensation reactions. Its unique structure allows it to participate in diverse chemical transformations.

Data Table: Reactivity Profiles

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Nucleophilic Substitution | Aqueous conditions | 85 | |

| Condensation | Acidic medium | 90 | |

| Alkylation | Base-catalyzed | 75 |

Biochemical Research

Probe Compound for Enzyme Studies

The compound has been investigated as a probe for detecting and isolating enzymes. Its structural features allow it to interact specifically with enzyme active sites.

Case Study: Enzyme Activity Assays

A notable application involves using this compound in high-throughput screening assays for enzyme inhibitors. The compound's ability to form stable complexes with target enzymes has facilitated the identification of new drug leads.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one involves its interaction with molecular targets through its hydroxyl and chlorine groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related chemicals, focusing on molecular features, physical properties, and applications.

Table 1: Comparative Analysis of 2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one and Related Compounds

Structural and Functional Differences

- Substituent Effects: The target compound’s chlorine and hydroxyl groups enhance polarity and reactivity compared to the methyl-substituted 3-pentanone (CAS 815-24-7). Chlorine’s electron-withdrawing nature increases susceptibility to nucleophilic attack, while hydroxyl groups enable hydrogen bonding, improving solubility in polar solvents. In contrast, the tetramethyl analog (CAS 815-24-7) exhibits lower reactivity and boiling point due to nonpolar methyl groups .

- Molecular Size and Applications: The smaller 2,2-dichloro-1,1,1-trifluoroethane (CAS 306-83-2) is optimized for volatility, making it suitable as a refrigerant.

Inferred Physical and Chemical Properties

- Boiling Points: While exact data for the target compound is unavailable, its polarity and hydrogen bonding suggest a higher boiling point than 2,2,4-trimethylpentane (CAS 540-84-1, boiling point: 99°C) and the tetramethyl-pentanone (~180–185°C).

- Solubility : The hydroxyl groups likely improve water solubility relative to fully halogenated or alkylated analogs.

Research Findings and Implications

- Reactivity : Chlorinated ketones like the target compound are prone to hydrolysis or elimination reactions under basic conditions, contrasting with the stability of branched alkanes (e.g., 2,2,4-trimethylpentane) .

- Toxicity and Environmental Impact: Halogenated compounds often exhibit higher toxicity and environmental persistence.

Biological Activity

2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one (CAS: 17558-87-1) is a chlorinated organic compound with significant biological activity. Its molecular formula is CHClO, and it has a molecular weight of approximately 255.911 g/mol. This compound has garnered attention due to its potential applications in various fields, including biochemistry and environmental science.

- Molecular Formula : CHClO

- Molecular Weight : 255.911 g/mol

- Appearance : Typically appears as a solid or crystalline substance.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its effects on cellular processes and potential therapeutic applications.

The compound's mechanism of action is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The presence of multiple chlorine atoms contributes to its reactivity and potential toxicity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential antimicrobial agent, particularly against Staphylococcus aureus.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the impact of this compound on human cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 12.8 |

| A549 | 20.5 |

The IC50 values indicate that the compound exhibits moderate cytotoxicity across different cancer cell lines, suggesting its potential as an anticancer agent.

Environmental Impact

The environmental implications of chlorinated compounds like this compound are significant due to their persistence and bioaccumulation potential. Studies have shown that these compounds can affect aquatic ecosystems and may disrupt endocrine functions in wildlife.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one with high purity?

- Methodological Answer : Synthesis typically involves controlled chlorination of pentan-3-one derivatives under anhydrous conditions. Key parameters include temperature modulation (0–5°C for stepwise chlorination) and stoichiometric control to avoid over-chlorination. Post-synthesis purification via recrystallization (using non-polar solvents like hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Analytical validation through melting point determination and NMR spectroscopy is critical to confirm structural integrity .

Q. How can researchers characterize the thermodynamic stability of this compound?

- Methodological Answer : Thermodynamic stability is evaluated using differential scanning calorimetry (DSC) to measure decomposition temperatures and enthalpy changes (ΔH). Gas-phase thermochemistry data, such as enthalpy of formation (ΔfH°gas = -32.62 kJ/mol), derived from combustion calorimetry, provide insights into stability under varying conditions . Computational methods (e.g., DFT calculations) can complement experimental data to predict stability in novel environments.

Q. What analytical techniques are most effective for detecting trace impurities in synthesized samples?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) are preferred for identifying chlorinated byproducts. Infrared spectroscopy (IR) with 4 cm⁻¹ resolution in CCl4 or CS2 matrices can detect functional groups like hydroxyl and carbonyl, while NMR (¹³C and ¹H) resolves structural anomalies. Quantification of impurities below 0.1% requires ultra-performance liquid chromatography (UPLC) with UV detection .

Advanced Research Questions

Q. How can the environmental fate of this compound be modeled in aquatic ecosystems?

- Methodological Answer : Environmental modeling integrates physical-chemical properties (e.g., log Kow, solubility) and abiotic/biotic transformation data. Laboratory studies should measure hydrolysis rates at varying pH levels and photodegradation under simulated sunlight. Field validation involves tracking spatial distribution via passive samplers and comparing results with predictive models like EPI Suite. Multi-compartmental analysis (water, sediment, biota) is essential to assess bioaccumulation potential .

Q. What experimental approaches resolve contradictory data on degradation pathways?

- Methodological Answer : Contradictions in degradation rates (e.g., aerobic vs. anaerobic conditions) require cross-validation using isotope-labeled analogs (e.g., deuterated derivatives) to trace reaction intermediates. Advanced techniques like time-resolved IR spectroscopy and LC-QTOF-MS can identify transient species. Statistical tools (e.g., principal component analysis) help isolate variables (e.g., microbial activity, redox potential) contributing to discrepancies .

Q. How should researchers design multi-level toxicity studies to assess impacts across biological organization levels?

- Methodological Answer : A tiered approach is recommended:

- Cellular level : In vitro assays (e.g., mitochondrial membrane disruption in hepatocytes).

- Organismal level : Acute/chronic exposure tests in model organisms (Daphnia magna, zebrafish embryos).

- Population/Ecosystem level : Mesocosm experiments to evaluate trophic transfer and community dynamics.

Method integration ensures alignment with frameworks like the Adverse Outcome Pathway (AOP), linking molecular initiating events to ecological risks .

Data Contradiction Analysis

Q. How do researchers address inconsistencies in reported Henry’s Law constants for this compound?

- Methodological Answer : Discrepancies often arise from experimental setups (e.g., static vs. dynamic headspace methods). Standardization using EPA Method 26 guidelines improves reproducibility. Temperature-controlled gas-stripping systems paired with GC-ECD detection reduce measurement errors. Meta-analyses of published data should account for matrix effects (e.g., salinity, dissolved organic carbon) .

Theoretical Frameworks

Q. Which conceptual frameworks guide mechanistic studies of its reactivity?

- Methodological Answer : Reactivity studies are anchored in Marcus theory for electron transfer and frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. Computational models (e.g., Gaussian software) simulate reaction pathways, validated by kinetic isotope effect (KIE) studies. Linking these to environmental chemistry frameworks (e.g., QSARs) bridges molecular behavior and ecosystem impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.